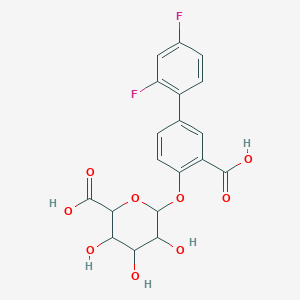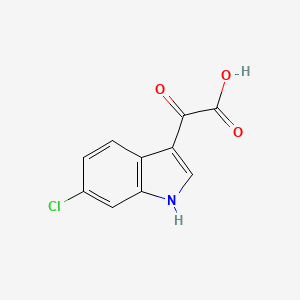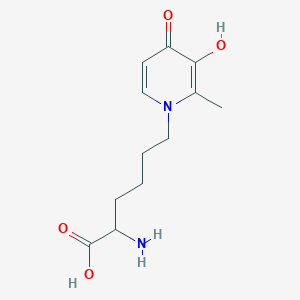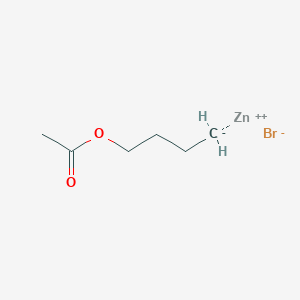
Solanidiene (Solanthrene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It belongs to the family of Solanaceae and is known for its unique chemical structure and bioactivity. The molecular formula of Solanidiene is C27H41N, and it has a molecular weight of 379.62 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Solanidiene can be synthesized through various chemical reactions involving the precursor compounds found in the potato plant. The synthetic routes typically involve the extraction of glycoalkaloids from the plant, followed by hydrolysis to yield Solanidiene .
Industrial Production Methods: Industrial production of Solanidiene involves large-scale extraction from the leaves of Solanum tuberosum. The process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Solanidiene undergoes several types of chemical reactions, including:
Oxidation: Solanidiene can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Solanidiene into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the Solanidiene molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted Solanidiene compounds .
Wissenschaftliche Forschungsanwendungen
Solanidiene has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Solanidiene involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in metabolic processes. The compound exerts its effects through binding to specific proteins and altering their function, leading to changes in cellular activities .
Vergleich Mit ähnlichen Verbindungen
Solanidiene is compared with other similar compounds such as:
Solanidine: Another steroidal alkaloid found in the Solanaceae family.
α-Solanine: A glycoalkaloid with similar structural features but different bioactivity.
α-Solasonine: Another glycoalkaloid with distinct biological properties.
Uniqueness: Solanidiene is unique due to its specific molecular structure and its ability to undergo various chemical reactions, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C27H41N |
|---|---|
Molekulargewicht |
379.6 g/mol |
IUPAC-Name |
10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosa-4,6-diene |
InChI |
InChI=1S/C27H41N/c1-17-8-11-23-18(2)25-24(28(23)16-17)15-22-20-10-9-19-7-5-6-13-26(19,3)21(20)12-14-27(22,25)4/h5,7,9,17-18,20-25H,6,8,10-16H2,1-4H3 |
InChI-Schlüssel |
MVUKDQDMGIMFPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC=C6)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate](/img/structure/B12293435.png)
![2-Benzofuranaceticacid, 3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-, 1-methylpropyl ester](/img/structure/B12293440.png)

![7-amino-1,2,3-trimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B12293458.png)



![3-(3-hydroxy-4-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B12293478.png)
![4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol](/img/structure/B12293481.png)
![Butanedioic acid, 2-sulfo-, 4-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl] ester, ammonium sodium salt (1:1:1)](/img/structure/B12293493.png)



![2-Hydroxy-4-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid](/img/structure/B12293529.png)
